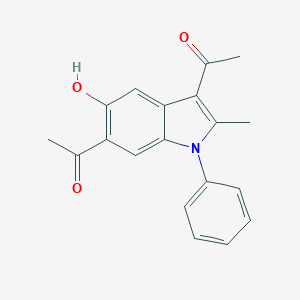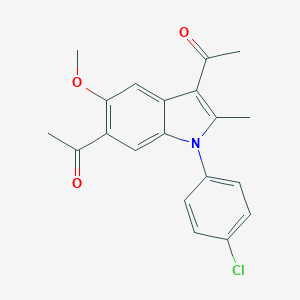![molecular formula C13H12N4O B271470 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one](/img/structure/B271470.png)
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is a chemical compound that belongs to the class of pyrazolopyridine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用機序
The mechanism of action of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in animal models. Additionally, it has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one in lab experiments is its potential as an anticancer and anti-inflammatory agent. Additionally, its synthesis is relatively straightforward, and it can be obtained in good yield. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or signaling pathways it targets. Additionally, further studies could be conducted to optimize its efficacy and bioavailability, potentially leading to the development of a new anticancer or anti-inflammatory drug. Finally, studies could also be conducted to investigate its potential as an antioxidant agent and its ability to prevent oxidative stress-related diseases.
合成法
The synthesis of 3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one involves the reaction of 4-methylphenylhydrazine with 4-oxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-3-carbonitrile in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学的研究の応用
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models.
特性
製品名 |
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
|---|---|
分子式 |
C13H12N4O |
分子量 |
240.26 g/mol |
IUPAC名 |
3-amino-6-(4-methylphenyl)-1,2-dihydropyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C13H12N4O/c1-7-2-4-8(5-3-7)9-6-10-11(13(18)15-9)12(14)17-16-10/h2-6,16-17H,14H2,1H3 |
InChIキー |
NJGZWVNFGXCFFT-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C3=C(NNC3=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B271387.png)
![4-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B271392.png)
![1-[2-(4-Bromophenyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271393.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B271394.png)
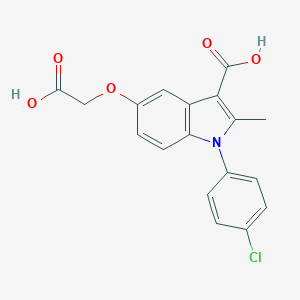
![1-[6-bromo-5-hydroxy-2-methyl-1-(4-methylphenyl)-4-(4-morpholinylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B271399.png)
![1-{1-(4-chlorophenyl)-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B271400.png)

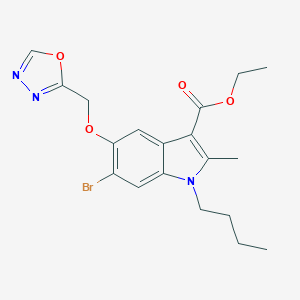
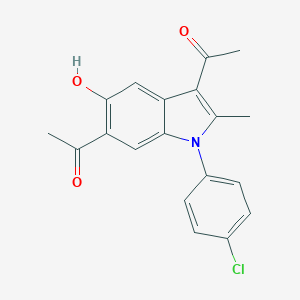
![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
